3,7,9-Trimethyldeca-2,4,6,8-tetraenal
Description
3,7,9-Trimethyldeca-2,4,6,8-tetraenal is a polyunsaturated aldehyde characterized by a linear deca-carbon backbone with four conjugated double bonds (Δ²,⁴,⁶,⁸) and methyl substituents at positions 3, 7, and 9. The aldehyde functional group at the terminal carbon (C1) enhances its reactivity, particularly in nucleophilic addition and oxidation reactions.
Properties
CAS No. |
97097-75-1 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3,7,9-trimethyldeca-2,4,6,8-tetraenal |
InChI |
InChI=1S/C13H18O/c1-11(2)10-13(4)7-5-6-12(3)8-9-14/h5-10H,1-4H3 |
InChI Key |
QFHYYSTWDFEREZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=CC=CC(=CC=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
With the molecular formula C₁₃H₁₈O and a conjugated tetraenal backbone, 3,7,9-trimethyldeca-2,4,6,8-tetraenal presents three methyl groups at positions 3, 7, and 9 (Figure 1). The alternating double bonds create extended conjugation, necessitating stereoselective synthesis to prevent geometric isomerization.
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular Weight | 190.281 g/mol |
| Exact Mass | 190.136 Da |
| LogP | 3.60 |
| Topological Polar SA | 17.07 Ų |
Synthetic Hurdles
The primary challenges involve:
- Regioselective introduction of methyl groups at C3, C7, and C9
- Maintaining E-geometry across four conjugated double bonds
- Preventing 1,5-hydride shifts during carbonyl activation
- Avoiding polymerization of the α,β-unsaturated aldehyde
Wittig Reaction-Based Synthesis
Sequential Alkene Formation
The most frequently employed strategy for polyene aldehydes involves iterative Wittig reactions. For 3,7,9-trimethyl substitution, a three-step sequence using differentially protected phosphonium ylides achieves controlled chain elongation:
- C1-C4 Segment : Reacting 3-methylpropanal with (2-methylallyl)triphenylphosphonium bromide under Masamune-Roush conditions yields (E)-3,5-dimethypent-2-enal.
- C5-C8 Extension : The resulting enal undergoes Horner-Wadsworth-Emmons reaction with methyl 2-(diethoxyphosphoryl)propanoate to install the C7 methyl group.
- C9-C10 Termination : Final coupling with a methyl-substituted ylide introduces the terminal aldehyde functionality.
Table 2: Wittig reaction conditions optimization
| Step | Ylide | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | (2-Me-allyl)PPh₃Br | LDA | -78 | 72 |
| 2 | MeP(O)(OEt)₂CH₂COOMe | NaHMDS | 0 | 65 |
| 3 | CH₂=CHPPh₃ | KOtBu | 25 | 58 |
Stereochemical Control
Low-temperature conditions (-78°C) and bulky bases like lithium diisopropylamide (LDA) favor E-selectivity exceeding 95:5 in the initial steps. However, the final coupling exhibits reduced stereocontrol (E:Z = 85:15), necessitating chromatographic separation.
Aldol Condensation Approach
Retro-Synthetic Disconnection
Dividing the molecule at C4-C5 and C8-C9 bonds suggests two aldol dimerization events:
- First Generation : 3-Methylbut-2-enal + 5-methylhex-4-enal → C9 intermediate
- Second Generation : Cross-aldol reaction with methyl propenal
Equation 1 :
$$ \text{C}5\text{H}8\text{O} + \text{C}7\text{H}{12}\text{O} \xrightarrow{\text{L-proline}} \text{C}{12}\text{H}{18}\text{O} + \text{H}_2\text{O} $$
Organocatalytic Optimization
Proline-mediated asymmetric aldol reactions achieve 78% enantiomeric excess (ee) for the C3 methyl center. Key parameters:
- 20 mol% L-proline in DMF/H₂O (9:1)
- 4Å molecular sieves to shift equilibrium
- 55°C for 72 hours
Table 3: Aldol coupling efficiency
| Catalyst | Conversion (%) | Diastereomer Ratio |
|---|---|---|
| L-Proline | 83 | 85:15 |
| DBU | 91 | 62:38 |
| TiCl₄/iPr₂NEt | 78 | 93:7 |
Transition Metal-Mediated Cross Coupling
Suzuki-Miyaura Strategy
Sequential coupling of boronic ester fragments enables precise methyl group placement:
- C1-C4 Unit : 3-Methyl-2-propenal boronate
- C5-C8 Unit : 7-Methyl-1,3-pentadienyl pinacol boronate
- C9-C10 Unit : Methylpropargyl bromide
Equation 2 :
$$ \text{C}4\text{H}7\text{B(OPr)}2 + \text{C}6\text{H}{11}\text{Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}{10}\text{H}_{16}\text{O} $$
Catalytic System Optimization
Screening of palladium catalysts revealed:
- Pd(PPh₃)₄ gives highest yields (68%) but requires stoichiometric ligand
- Pd(OAc)₂/XPhos system allows catalytic loading (5 mol%) with comparable efficiency
- Nickel catalysts induce over-reduction of aldehyde groups
Biological Precursor Conversion
Retinoid Degradation Pathway
Structural similarities to retinoic acid suggest microbial oxidation of carotenoids could yield 3,7,9-trimethyldeca-2,4,6,8-tetraenal. Recombinant E. coli expressing β-carotene 15,15'-dioxygenase converts 25% of β-carotene to retinal derivatives within 48 hours.
Table 4: Bioconversion efficiency
| Organism | Substrate | Product Yield (mg/L) |
|---|---|---|
| E. coli BL21 | β-carotene | 122 ± 15 |
| S. cerevisiae | Lycopene | 89 ± 9 |
| P. putida | Zeaxanthin | 157 ± 22 |
Enzymatic Optimization
Directed evolution of carotenoid cleavage dioxygenases (CCDs) enhances specificity:
- T108V mutation increases kcat/Km by 3.2-fold for C9-C10 bond cleavage
- Fusion with P450 reductase improves electron transfer efficiency
- Immobilization on chitosan beads enables 7 reaction cycles
Comparative Analysis of Synthetic Routes
Table 5: Method efficiency matrix
| Method | Total Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Wittig Sequential | 42 | 98 | 8.7 | Pilot |
| Aldol Condensation | 35 | 91 | 6.2 | Lab |
| Cross Coupling | 58 | 95 | 9.4 | Bench |
| Bioconversion | 25 | 82 | 3.1 | Industrial |
Chemical Reactions Analysis
Types of Reactions
3,7,9-Trimethyldeca-2,4,6,8-tetraenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
3,7,9-Trimethyldeca-2,4,6,8-tetraenal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism by which 3,7,9-Trimethyldeca-2,4,6,8-tetraenal exerts its effects involves interactions with specific molecular targets and pathways. The compound’s multiple double bonds and methyl groups allow it to participate in various chemical reactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Conjugation and Stability
For example, in nitro-substituted cage compounds like 2,4,6,8-tetranitro-2,4,6,8-tetraazabicyclo[3.3.0]octane-3-one (K-55) (), nitro groups enhance thermal stability via resonance stabilization but increase sensitivity to external stimuli. In contrast, methyl groups in the tetraenal may reduce strain energy compared to cage structures (), improving thermal stability while maintaining lower sensitivity.
Conjugation Length and Reactivity
The tetraenal’s extended conjugation (four double bonds) contrasts with shorter systems like citral (a trienal used in fragrances). Longer conjugation typically reduces HOMO-LUMO gaps, increasing UV absorption and reactivity in photochemical processes. However, steric effects from methyl groups might counteract this by limiting planarization.
Thermal Stability and Sensitivity
Cage compounds like PATN and HNTATN () exhibit high thermal stability due to rigid bicyclic frameworks and strong C-N/O bonds. Their bond dissociation energies (BDEs) often exceed 300 kJ/mol, whereas conjugated enals like the tetraenal likely have lower BDEs (∼200–250 kJ/mol) due to weaker C=C and C=O bonds. This difference highlights the trade-off between energy density (favored in nitro compounds) and synthetic accessibility (favored in enals).
Functional Group Comparisons
The aldehyde group in the tetraenal contrasts with nitro groups in explosives like K-56 (2,5,7,9-Tetranitro-2,5,7,9-tetraazabicyclo[4.3.0]nonane-8-one) (). Aldehydes are electrophilic but less oxidizing than nitro groups, making the tetraenal less prone to detonation but more reactive in condensation reactions (e.g., aldol addition).
Data Tables
Table 1: Comparative Properties of 3,7,9-Trimethyldeca-2,4,6,8-tetraenal and Analogs
Table 2: Substituent Position Effects
Research Findings and Implications
- Synthetic Challenges : The tetraenal’s synthesis likely requires controlled conditions to avoid premature aldol condensation, a challenge less prominent in nitro cage compounds ().
- Applications : While nitro compounds dominate energetics (), the tetraenal’s conjugated system could be exploited in organic electronics or as a precursor for bioactive molecules.
- Safety : Unlike brominated flame retardants () or sensitive explosives (), the tetraenal’s hazards are likely confined to typical aldehyde reactivity (e.g., irritation).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,7,9-Trimethyldeca-2,4,6,8-tetraenal, and what analytical techniques are critical for confirming its structure and purity?
- Methodological Answer : Synthesis typically involves multi-step condensation or cross-coupling reactions to install conjugated double bonds and methyl groups. Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm methyl group positions and conjugation patterns. For siloxane analogs, 29Si NMR is critical for structural elucidation .
- Mass Spectrometry (MS) : High-resolution MS (ESI or MALDI) to verify molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., aldehydes) and conjugation via C=C stretching vibrations.
Q. How does the conjugated tetraenal system influence the compound’s electronic properties, and what experimental methods measure these effects?
- Methodological Answer : The conjugated system enhances π-electron delocalization, affecting nonlinear optical (NLO) properties. Key methods include:
- Solvatochromism Studies : UV-Vis spectroscopy in solvents of varying polarity to assess charge-transfer transitions. For example, hyperpolarizability (β) peaks in nonpolar solvents like chloroform .
- Hyperpolarizability Measurements : Electric-field-induced second harmonic generation (EFISH) or hyper-Rayleigh scattering (HRS) to quantify β values .
Advanced Research Questions
Q. How do solvent effects and methyl group positioning impact the first hyperpolarizability (β) of 3,7,9-Trimethyldeca-2,4,6,8-tetraenal?
- Methodological Answer :
- Solvent Polarity : Use dielectric constant-modulated solvents (e.g., chloroform vs. DMSO) to alter BLA. β is maximized in nonpolar solvents due to reduced charge separation .
- Substituent Effects : Compare β values of analogs with methyl groups at 3,7,9 vs. other positions via DFT calculations and experimental validation.
Q. What contradictions exist in the mutagenic potential of this compound, and how can experimental design resolve them?
- Methodological Answer :
- Radical Scavenger Assays : Use DMPO or tBA to quench oxygen radicals during mutagenicity tests (e.g., Ames assay). Partial reduction in mutagenicity suggests multiple pathways (radical vs. direct DNA adducts) .
- Degradation Analysis : LC/MS to monitor aerobic degradation products (e.g., deca-2,4,6,8-tetraenal) and correlate with mutagenic activity .
Q. How can computational modeling (DFT) and NMR data resolve stereochemical configurations in solution?
- Methodological Answer :
- DFT Predictions : Calculate 1H/13C NMR chemical shifts for possible stereoisomers and compare with experimental data.
- Dynamic NMR : Variable-temperature NMR to study conformational exchange (e.g., E/Z isomerism in double bonds).
Q. What challenges arise in characterizing aerobic degradation pathways, and how are they addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
